molecular formula C10H12Cl3NS B14003173 N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline CAS No. 91799-69-8

N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline

Cat. No.: B14003173
CAS No.: 91799-69-8
M. Wt: 284.6 g/mol
InChI Key: MMJQGZNLNZYVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline is an organic compound with the molecular formula C10H12Cl3NS It is characterized by the presence of a trichloromethylsulfanyl group attached to an aniline ring, along with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline typically involves the introduction of the trichloromethylsulfanyl group to an aniline derivative. One common method is the reaction of 3,4-dimethylaniline with trichloromethylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the trichloromethylsulfanyl group.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Nitro or halogenated derivatives of the aniline ring.

Scientific Research Applications

N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trichloromethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylaniline: Lacks the trichloromethylsulfanyl group, making it less reactive in certain contexts.

    4-chloro-N,N-dimethylaniline: Contains a single chlorine atom, leading to different reactivity and applications.

    N,N,3-trimethyl-4-(methylsulfanyl)aniline: Similar structure but with a methylsulfanyl group instead of trichloromethylsulfanyl, affecting its chemical properties.

Uniqueness

N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline is unique due to the presence of the trichloromethylsulfanyl group, which imparts distinct reactivity and potential applications. This group can participate in various chemical reactions, making the compound versatile for different research and industrial purposes.

Properties

CAS No.

91799-69-8

Molecular Formula

C10H12Cl3NS

Molecular Weight

284.6 g/mol

IUPAC Name

N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline

InChI

InChI=1S/C10H12Cl3NS/c1-7-6-8(14(2)3)4-5-9(7)15-10(11,12)13/h4-6H,1-3H3

InChI Key

MMJQGZNLNZYVAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)SC(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.